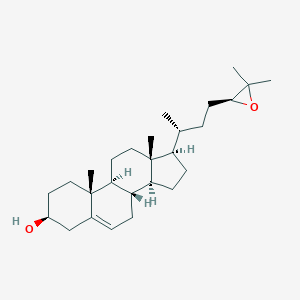

(24S,25)-Epoxycholesterol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSENKJZWYQXHBN-XVYZBDJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390608 | |

| Record name | 24(S),25-Epoxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77058-74-3 | |

| Record name | (24S,25)-Epoxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77058-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24(S),25-Epoxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 24s,25 Epoxycholesterol

The Shunt Pathway of the Mevalonate (B85504) Cascade for (24S,25)-Epoxycholesterol Formation

The formation of this compound occurs through a diversion from the main cholesterol synthesis pipeline, utilizing several of the same enzymes but with distinct substrate modifications.

Squalene (B77637) Epoxidase (SQLE)-Catalyzed Dioxygenation of Squalene to Squalene-2,3(S);22(S),23-dioxide

The initial step in this shunt involves the enzyme squalene epoxidase (SQLE). In the canonical pathway, SQLE catalyzes the monooxygenation of squalene to form squalene-2,3(S)-oxide. However, in the shunt pathway, SQLE performs a dioxygenation reaction, adding a second epoxy group to squalene, resulting in the formation of squalene-2,3(S);22(S),23-dioxide. researchgate.netfrontiersin.org This dioxygenation reaction is particularly favored when the activity of the subsequent enzyme, lanosterol (B1674476) synthase, is low. frontiersin.orgpeerj.com

Lanosterol Synthase (LSS)-Mediated Cyclisation of Squalene-2,3(S);22(S),23-dioxide

Following its formation, squalene-2,3(S);22(S),23-dioxide is then cyclized by the enzyme lanosterol synthase (LSS). researchgate.netnih.gov This cyclization results in the formation of 24(S),25-epoxylanosterol. nih.govwikipedia.org This intermediate is then further metabolized through a series of enzymatic steps that parallel the post-lanosterol segment of the cholesterol biosynthesis pathway to ultimately yield this compound. researchgate.netnih.gov Notably, LSS exhibits a higher affinity for the diepoxy substrate, squalene-2,3;22,23-dioxide, compared to the monoepoxy substrate, (S)-2,3-epoxysqualene. wikipedia.org

Differentiation from the Canonical Cholesterol Biosynthesis Pathway

The key divergence between the synthesis of this compound and cholesterol lies in the initial epoxidation of squalene and the subsequent cyclization product. While the canonical pathway proceeds through squalene-2,3(S)-oxide to lanosterol, the shunt pathway utilizes squalene-2,3(S);22(S),23-dioxide to produce 24(S),25-epoxylanosterol. researchgate.netnih.gov A critical distinction is that the synthesis of this compound does not involve the enzyme 24-dehydrocholesterol reductase (DHCR24), which is essential for the final step of cholesterol synthesis in the Bloch pathway. researchgate.netebi.ac.uk The epoxycholesterol (B75144) shunt typically represents a minor fraction, less than one percent, of the total flux through the cholesterol biosynthesis pathway. nih.gov

Regulatory Enzymes Influencing this compound Levels

The cellular concentration of this compound is not only determined by its synthesis but also by its subsequent catabolism and the indirect influence of other related enzymatic pathways.

Oxysterol 7α-Hydroxylase (Cyp7b1) in this compound Catabolism

The primary route for the breakdown of this compound involves the enzyme oxysterol 7α-hydroxylase, also known as Cyp7b1. researchgate.netnih.gov This enzyme catalyzes the 7α-hydroxylation of this compound, marking it for further metabolism and eventual elimination. nih.gov Studies using knockout mice have demonstrated that the absence of Cyp7b1 leads to an increase in the levels of this compound in the brain, confirming its role in the catabolism of this oxysterol. nih.gov

Role of 2,3-Oxidosqualene (B107256) Cyclase in Modulating this compound Production

The enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase, holds a pivotal position in the biosynthesis of cholesterol. nih.govnih.gov Its primary role is to catalyze the cyclization of 2,3-monoepoxysqualene (MOS) to form lanosterol, the first sterol in the cholesterol synthesis pathway. nih.govnih.gov However, OSC possesses a dual function that is central to the production of this compound (24,25-EC). nih.govresearchgate.net The enzyme also catalyzes the cyclization of a related substrate, 2,3;22,23-diepoxysqualene (DOS), to produce 24(S),25-epoxylanosterol, which is the direct precursor of 24,25-EC. nih.govresearchgate.net This positions OSC as a critical modulator, directing the flow of precursors between the main cholesterol synthesis pathway and the alternative shunt pathway that generates 24,25-EC. researchgate.netahajournals.org

The production of 24,25-EC is significantly influenced by the activity of OSC. researchgate.net Under normal physiological conditions, the synthesis of cholesterol is the favored pathway. However, the modulation of OSC activity, particularly through partial inhibition, can dramatically shift this balance to favor the synthesis of 24,25-EC. nih.govahajournals.org When OSC is partially inhibited, the conversion of MOS to lanosterol is impeded. This leads to an accumulation of MOS, which can then be further epoxidized by the enzyme squalene epoxidase to form DOS. ahajournals.orgresearchgate.net

A key factor in this modulation is the substrate preference of OSC. Kinetic studies have revealed that OSC has a higher affinity for DOS compared to MOS. ahajournals.orgresearchgate.net This preferential cyclization of DOS means that even a partial inhibition of OSC can lead to a substantial increase in the channeling of precursors into the 24,25-EC synthesis pathway. ahajournals.orgresearchgate.netnih.gov This unique characteristic allows for a scenario where cholesterol synthesis is inhibited while the production of the regulatory oxysterol, 24,25-EC, is simultaneously enhanced. ahajournals.orgahajournals.org

Research findings from various studies have substantiated the role of OSC in modulating 24,25-EC production. In cultured macrophage cells, for instance, the application of OSC inhibitors has been shown to increase the synthesis of 24,25-EC by as much as 60-fold. ahajournals.orgahajournals.orgnih.gov Similarly, studies conducted on the human hepatoma cell line, HepG2, have demonstrated that inhibiting OSC leads to a decrease in the formation of C27-sterols (like cholesterol) and a concurrent accumulation of 2,3-oxidosqualene, DOS, and 24,25-EC. nih.govnih.gov

The table below summarizes the effects of OSC inhibitors on the synthesis of cholesterol and this compound in different cell lines as reported in various studies.

| Cell Line | OSC Inhibitor | Effect on Cholesterol Synthesis | Effect on this compound Synthesis | Reference |

| J774A.1 Macrophages | Ro-71-4565 and other OSCi | Dose-dependent decrease (up to ~90%) | 60-fold increase | ahajournals.org |

| HepG2 | BIBX 79 | Inhibition | Concomitant formation of oxysterols | nih.gov |

| HepG2 | 8-azadecalin 1 | Powerful inhibition (IC50 ~0.1 µM) | Accumulation of 24,25-epoxycholesterol | nih.gov |

Furthermore, kinetic analyses have provided a quantitative basis for the preferential channeling of substrates towards 24,25-EC synthesis. The specificity of OSC, determined by the V/Km ratio, is higher for DOS than for MOS, particularly in microsomal preparations. researchgate.net

The table below presents findings from kinetic studies on the cyclization of MOS and DOS by liver oxidosqualene-lanosterol cyclase.

| Enzyme Preparation | Substrate | Specificity (V/Km) | Finding | Reference |

| Microsomal | 2,3(S):22(S),23-dioxidosqualene (DOS) | Higher | The enzyme shows a preference for the diepoxide substrate. | researchgate.net |

| Microsomal | 2,3(S)-oxidosqualene (MOS) | Lower | researchgate.net | |

| Microsomal with supernatant protein factors | 2,3(S):22(S),23-dioxidosqualene (DOS) | Highest (Specificity ratio ~5) | The presence of supernatant protein factors enhances the preference for DOS. | researchgate.net |

Molecular Mechanisms and Signaling Pathways Mediated by 24s,25 Epoxycholesterol

Liver X Receptor (LXR) Activation by (24S,25)-Epoxycholesterol

This compound is recognized as a significant endogenous activator of Liver X Receptors (LXRs), a family of nuclear receptors that play a pivotal role in maintaining cholesterol balance.

This compound is a naturally occurring cholesterol metabolite that functions as an endogenous agonist for the Liver X Receptor (LXR). invivochem.comfocusbiomolecules.comtribioscience.com It is considered one of the most potent and abundant LXR ligands, particularly in the developing mouse midbrain. nih.govnih.gov Studies have shown that this oxysterol activates LXRα and LXRβ at physiological concentrations. nih.gov Its ability to activate LXRs makes it a crucial messenger for controlling cholesterol homeostasis. researchgate.netnih.gov By serving as a natural ligand for LXRs, this compound initiates a cascade of transcriptional events aimed at regulating the cellular cholesterol content. researchgate.net

The Liver X Receptor family comprises two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), both of which are important for regulating the metabolism of cholesterol, fatty acids, and glucose. abcam.com this compound activates both LXRα and LXRβ. nih.govebi.ac.uk LXRα is predominantly expressed in tissues such as the liver, adipose tissue, kidneys, and macrophages, while LXRβ has a more widespread, ubiquitous distribution. abcam.com Research indicates that this compound's inhibitory effects on the proliferation and migration of certain cancer cells are enhanced when LXRβ is knocked out, suggesting a degree of isoform-specific activity. invivochem.commedchemexpress.com Furthermore, in bone marrow-derived murine mast cells that express LXRβ, this compound has been shown to inhibit IL-6 production and degranulation. caymanchem.com

Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes crucial for cholesterol transport and metabolism.

A primary mechanism by which LXR activation manages cholesterol levels is through the upregulation of ATP-binding cassette (ABC) transporters. This compound has been demonstrated to increase the expression of both ABCA1 and ABCG1. researchgate.netmedchemexpress.comnih.gov This upregulation is a key step in promoting cholesterol efflux from cells, thereby preventing the formation of foam cells, which is a critical event in the development of atherosclerosis. invivochem.commedchemexpress.comahajournals.org Studies using concentrations of this compound ranging from 1-10 μM have confirmed its ability to upregulate these LXR-related genes. invivochem.commedchemexpress.com The induction of ABCA1 and ABCG1 expression facilitates the transport of cholesterol out of macrophages. ahajournals.org

In addition to the ABC transporters, this compound also induces the expression of Apolipoprotein E (APOE). medchemexpress.com APOE is a crucial protein involved in the transport of lipids in the blood and is a well-established LXR target gene. The selective upregulation of APOE, alongside ABCA1 and ABCG1, in macrophages highlights the coordinated response mediated by this compound to enhance reverse cholesterol transport. wikipedia.org

Table 1: LXR-Mediated Gene Regulation by this compound

| Target Gene | Effect of this compound | Cellular Function |

| ABCA1 | Upregulation medchemexpress.comnih.govahajournals.org | Mediates cholesterol efflux to lipid-poor apolipoproteins. |

| ABCG1 | Upregulation medchemexpress.comnih.govahajournals.org | Promotes cholesterol efflux to HDL particles. |

| APOE | Upregulation medchemexpress.com | Facilitates lipid transport and clearance. |

LXR-Mediated Transcriptional Regulation of Genes Essential for Lipid Homeostasis

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Modulation

Beyond its role as an LXR agonist, this compound also significantly impacts the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which governs cholesterol synthesis and uptake. It acts as a potent suppressor of SREBP activation. researchgate.netnih.govabcam.comnih.gov

The SREBP family of transcription factors, particularly SREBP-2, are master regulators of genes involved in cholesterol biosynthesis. ed.ac.uk In states of cholesterol depletion, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus for processing into its active form. ed.ac.uk this compound inhibits this process. nih.govahajournals.org It binds to the ER anchor protein INSIG, promoting INSIG's interaction with SCAP (SREBP-cleavage activating protein). ed.ac.ukmdpi.com This action retains the SREBP-SCAP complex in the ER, preventing the proteolytic cleavage required for SREBP activation. mdpi.com By suppressing SREBP activation, this compound effectively reduces the transcription of genes responsible for cholesterol synthesis and uptake, providing a feedback mechanism to prevent excessive cholesterol accumulation. researchgate.neted.ac.uk This dual action of activating cholesterol efflux via LXR and suppressing cholesterol synthesis and uptake via SREBP modulation positions this compound as a central endogenous regulator of cellular cholesterol levels. researchgate.net

Table 2: Modulation of the SREBP Pathway by this compound

| Pathway Component | Effect of this compound | Overall Outcome |

| SREBP Activation | Suppression/Inhibition researchgate.netabcam.comnih.gov | Decreased cholesterol synthesis and uptake. |

| SREBP Processing | Blocks processing from precursor to active form nih.govahajournals.org | Reduced transcription of cholesterol biosynthesis genes. |

| INSIG-SCAP Interaction | Promotes interaction ed.ac.ukmdpi.com | Retention of SREBP-SCAP complex in the Endoplasmic Reticulum. |

Suppression of SREBP Activation by this compound

This compound is a potent suppressor of Sterol Regulatory Element-Binding Protein (SREBP) activation, a master regulator of cholesterol synthesis and uptake. researchgate.netnih.govabcam.com By inhibiting the processing of SREBP-2, it effectively reduces the transcription of genes involved in both cholesterol biosynthesis and the uptake of low-density lipoproteins (LDL). nih.govmdpi.com This inhibitory action is a critical feedback mechanism that helps to fine-tune cholesterol production. uow.edu.au The loss of this compound has been shown to result in increased acute cholesterol synthesis, which is linked to a rise in HMG-CoA reductase gene expression at the level of SREBP-2 processing. uow.edu.au

Interaction with INSIG and SCAP Complex in the Endoplasmic Reticulum

The suppression of SREBP activation by this compound is mediated through its interaction with the Insulin-Induced Gene (INSIG) and SREBP Cleavage-Activating Protein (SCAP) complex located in the endoplasmic reticulum (ER). mdpi.comnih.gov In times of cholesterol abundance, cholesterol binds to SCAP, inducing a conformational change that promotes the binding of SCAP to INSIG. ed.ac.uk This action tethers the SCAP-SREBP-2 complex to the ER, preventing its transport to the Golgi apparatus where it would normally be cleaved to its active form. ed.ac.ukscienceopen.com this compound, along with other oxysterols, enhances this process by binding to INSIG, further stabilizing the SCAP-SREBP-2 complex in the ER and blocking the formation of the active transcription factor. mdpi.comed.ac.uknih.gov

Direct Interaction with 3β-Hydroxysterol ∆(24)-Reductase (DHCR24/Seladin-1)

Beyond its role in transcriptional regulation, this compound directly influences the enzymatic machinery of cholesterol synthesis.

Inhibition of DHCR24 Activity and its Rapid Effects on Cholesterol Synthesis

This compound acts as a direct inhibitor of 3β-hydroxysterol ∆(24)-reductase (DHCR24), also known as Seladin-1. nih.govsemanticscholar.org This enzyme catalyzes the final step in the Bloch pathway of cholesterol synthesis, the conversion of desmosterol (B1670304) to cholesterol. nih.govnih.gov The inhibitory effect of this compound on DHCR24 is rapid and occurs without altering the protein levels of the enzyme. nih.govsemanticscholar.org This direct interference provides a swift mechanism to curtail cholesterol production. nih.gov The structural similarity between this compound and desmosterol is thought to underlie this inhibitory action. nih.gov This inhibition has been observed in various mammalian cell lines, including those of hepatic and neuronal origin. nih.gov

Consequential Accumulation of Desmosterol, the DHCR24 Substrate

A direct consequence of the inhibition of DHCR24 by this compound is the accumulation of its substrate, desmosterol, at the expense of cholesterol. nih.govsemanticscholar.orgebi.ac.uk This buildup of desmosterol is a hallmark of reduced DHCR24 activity. nih.gov

Implications for Post-Transcriptional Regulation of DHCR24

The interaction between this compound and DHCR24 highlights an important layer of post-transcriptional regulation of this key enzyme. nih.govebi.ac.uk This mode of regulation allows for a more immediate and fine-tuned response to cellular cholesterol levels compared to transcriptional control alone. nih.gov Studies have shown that even endogenous levels of this compound are sufficient to decrease DHCR24 activity, underscoring its physiological relevance in cholesterol homeostasis. nih.gov

Role of 24s,25 Epoxycholesterol in Cellular and Systemic Cholesterol Homeostasis

Fine-Tuning and Acute Control of Endogenous Cholesterol Synthesis

(24S,25)-epoxycholesterol acts as a key regulator of cholesterol biosynthesis through several mechanisms, providing a fine-tuned and acute level of control. nih.govnih.gov Its synthesis runs parallel to cholesterol production, positioning it as a sensor and modulator of the pathway. nih.govresearchgate.net

One of its primary actions is the suppression of Sterol Regulatory Element-Binding Protein-2 (SREBP-2) activation. nih.govnih.govnih.gov SREBP-2 is a master transcription factor that governs the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor. nih.govahajournals.org By binding to the insulin-induced gene (INSIG) protein, 24,25-EC helps to retain the SREBP-2/SREBP-cleavage activating protein (SCAP) complex in the endoplasmic reticulum, preventing the activation of SREBP-2. nih.gov This action effectively reduces the transcription of cholesterol synthetic genes. nih.gov

Furthermore, 24,25-EC has been shown to directly inhibit the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. ahajournals.orgnih.govresearchgate.net It also post-transcriptionally regulates cholesterol synthesis by interfering with the enzyme 3β-hydroxysterol ∆(24)-reductase (DHCR24), also known as Seladin-1. nih.govcaymanchem.comebi.ac.uk This inhibition leads to the accumulation of the DHCR24 substrate, desmosterol (B1670304), at the expense of cholesterol production. nih.govebi.ac.uk This effect is rapid and independent of DHCR24 protein levels. nih.gov

The loss of endogenous 24,25-EC has been demonstrated to result in an increase in acute cholesterol synthesis, underscoring its role in protecting cells against excessive accumulation of newly synthesized cholesterol. uow.edu.au

Regulation of Cellular Cholesterol Efflux Mechanisms

This compound is a potent endogenous ligand for the Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol efflux. ahajournals.orgmedchemexpress.commssm.edu Activation of LXR leads to the transcriptional upregulation of genes responsible for removing cholesterol from cells, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. nih.govahajournals.orgnih.govahajournals.org

When macrophages are treated with 24,25-EC, or when its endogenous synthesis is stimulated, there is a significant increase in the mRNA and protein levels of both ABCA1 and ABCG1. ahajournals.orgnih.gov This leads to an enhanced efflux of cholesterol to extracellular acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL). ahajournals.orgnih.govahajournals.org For instance, in human smooth muscle cells, exogenous 24,25-EC increased cholesterol efflux to apoA-I by 1.9-fold. ahajournals.org

Interestingly, the regulatory effect of 24,25-EC on LXR target genes appears to be selective. While it robustly induces genes involved in cholesterol efflux like ABCA1, ABCG1, and Apolipoprotein E (ApoE), it does not significantly stimulate genes linked to fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and lipoprotein lipase (B570770) (LPL). nih.gov This selectivity is attributed to its ability to block the conversion of the SREBP-1c precursor to its active nuclear form, thereby preventing the lipogenic effects often seen with synthetic LXR agonists. mssm.edunih.gov

| Effector Molecule | Target Gene/Protein | Effect | Cell Type | Reference |

|---|---|---|---|---|

| This compound | ABCA1 | Upregulation | Macrophages, Smooth Muscle Cells | ahajournals.orgnih.govahajournals.org |

| This compound | ABCG1 | Upregulation | Macrophages, Smooth Muscle Cells | ahajournals.orgnih.govahajournals.org |

| This compound | ApoE | Upregulation | Macrophages | nih.gov |

| This compound | LXR | Activation | Various | medchemexpress.commssm.eduahajournals.org |

Modulation of Low-Density Lipoprotein Receptor (LDL-R) Expression and Uptake

This compound plays a significant role in reducing the cellular uptake of low-density lipoprotein (LDL) cholesterol by modulating the expression and activity of the LDL receptor (LDL-R). ahajournals.orgnih.gov This effect is primarily mediated through its suppression of SREBP-2. nih.govnih.gov

As previously mentioned, by inhibiting the processing of SREBP-2, 24,25-EC downregulates the transcription of the LDL-R gene. nih.govahajournals.org In human smooth muscle cells, a concentration of 1 μmol/L of 24,25-EC led to a 75% decrease in LDL-R mRNA and a 90% reduction in the uptake of DiI-labeled LDL. nih.gov Similarly, in macrophages, both exogenous 24,25-EC and the stimulation of its endogenous synthesis resulted in decreased LDL-R mRNA levels and reduced LDL uptake. ahajournals.org

This reduction in LDL-R expression and subsequent LDL uptake contributes to the anti-atherogenic properties of 24,25-EC by limiting the influx of cholesterol into cells of the arterial wall. nih.govnih.gov Furthermore, 24,25-EC has been shown to increase the expression of myosin regulatory light chain interacting protein (MYLIP), also known as Idol (Inducible degrader of the LDLR), which is an E3 ubiquitin ligase that targets the LDL-R for degradation. nih.govnih.gov This provides an additional, SREBP-2-independent mechanism for reducing LDL-R levels.

Influence on Macrophage Foam Cell Formation and Atherosclerosis

The transformation of macrophages into lipid-laden foam cells is a hallmark of the early stages of atherosclerosis. mssm.edunih.gov this compound exerts a protective effect by attenuating macrophage foam cell formation through a dual mechanism: reducing cholesterol influx and promoting cholesterol efflux. ahajournals.orgmssm.edu

By downregulating the LDL receptor, 24,25-EC limits the uptake of atherogenic lipoproteins such as LDL and hypertriglyceridemic VLDL (HTG-VLDL) into macrophages. ahajournals.orgmssm.edu In one study, preincubation of macrophages with an inhibitor that boosts endogenous 24,25-EC synthesis dramatically reduced HTG-VLDL-induced cholesteryl ester accumulation by 65%. mssm.edunih.gov

Concurrently, as a potent LXR agonist, 24,25-EC enhances the expression of ABCA1 and ABCG1, which facilitates the efflux of cholesterol from macrophages to HDL particles, a process known as reverse cholesterol transport. ahajournals.orgmssm.edujci.org This coordinated regulation—decreasing uptake and increasing efflux—effectively prevents the net accumulation of cholesterol within macrophages, thereby inhibiting their conversion into foam cells. ahajournals.orgmedchemexpress.com This suggests that increasing the endogenous synthesis of 24,25-EC could be a strategy for preventing atherosclerosis. ahajournals.org

| Process | Effect of this compound | Underlying Mechanism | Reference |

|---|---|---|---|

| Lipoprotein Uptake | Decreased | Downregulation of LDL-Receptor via SREBP-2 suppression | ahajournals.orgmssm.edu |

| Cholesterol Efflux | Increased | Upregulation of ABCA1 and ABCG1 via LXR activation | ahajournals.orgmssm.edujci.org |

| Cholesteryl Ester Accumulation | Decreased | Combined effect of reduced uptake and enhanced efflux | mssm.edunih.gov |

| Foam Cell Formation | Inhibited | Prevention of net cholesterol accumulation | ahajournals.orgmssm.edu |

Cross-talk and Interplay with Other Endogenous Oxysterols in Cholesterol Metabolism

The regulation of cholesterol metabolism is a complex process involving a variety of oxysterols that can have both overlapping and distinct functions. This compound interacts with other key oxysterols, such as 27-hydroxycholesterol (B1664032) (27-HC) and 25-hydroxycholesterol (B127956) (25-HC), to fine-tune cholesterol homeostasis.

Both 24,25-EC and 25-HC are known to be LXR ligands, capable of inducing cholesterol efflux genes. encyclopedia.pub However, they can have differential effects on other pathways. For example, while both can suppress SREBP-2, their relative potencies and specificities may differ.

27-HC, which is produced from cholesterol, is another important endogenous LXR ligand, particularly in cholesterol-loaded macrophages. ahajournals.org There is evidence of interplay between 24,25-EC and 27-HC in regulating LXR-responsive genes. While 27-HC is often considered the primary LXR ligand generated in response to cholesterol loading, 24,25-EC, produced via the cholesterol synthesis shunt, provides a distinct regulatory input that is tied to the rate of de novo synthesis rather than the absolute cholesterol level. nih.govahajournals.org

Furthermore, some studies have highlighted the specific effects of 24,25-EC compared to other oxysterols like 22(R)-hydroxycholesterol. For instance, while both are potent LXR activators, 24,25-EC has been shown to reduce LDL uptake in smooth muscle cells, whereas a synthetic LXR agonist actually increased LDL-R mRNA. ahajournals.orgnih.gov This highlights that different oxysterols, despite sharing a common receptor in LXR, can elicit distinct downstream effects, allowing for more nuanced control of cholesterol metabolism.

Biological Functions and Physiological Implications of 24s,25 Epoxycholesterol

Neurobiology and Central Nervous System (CNS) Regulation

(24S,25)-epoxycholesterol plays a pivotal role in the development and maintenance of the central nervous system. It is recognized as a novel neurosterol that actively participates in brain cholesterol homeostasis and exhibits profound effects on neuronal development.

Promotion of Midbrain Dopaminergic Neurogenesis

Research has identified this compound as a potent promoter of midbrain dopaminergic (mDA) neurogenesis. swan.ac.uknih.gov This is particularly significant due to the role of mDA neurons in motor control and their degeneration in Parkinson's disease. nih.gov Studies have shown that this compound is the most abundant and potent endogenous ligand for Liver X receptors (LXRs) in the developing mouse midbrain. swan.ac.ukresearchgate.net Its pro-neurogenic activity is mediated in an LXR-dependent manner, as it can prevent the toxicity induced by LXR inhibitors. swan.ac.uknih.gov

The specificity of this compound's effect on mDA neurons is noteworthy. While overexpression of the enzyme cholesterol 24S-hydroxylase (CYP46A1) leads to increased levels of both 24(S)-hydroxycholesterol and this compound and subsequently enhances mDA neurogenesis, 24(S)-hydroxycholesterol alone does not have the same effect in vitro. swan.ac.uknih.gov This indicates a specific neurogenic role for this compound in the development of these crucial neurons. swan.ac.uknih.gov The potential to increase the levels of this compound in vivo is being explored as a possible strategy to counteract the loss of mDA neurons in neurodegenerative conditions. swan.ac.uknih.gov

Function as a Novel Neurosterol in Brain Cholesterol Homeostasis

This compound has been identified as a novel neurosterol that plays a significant role in the intricate regulation of brain cholesterol homeostasis. nih.govdntb.gov.ua Cholesterol is an essential component of the CNS, and its metabolism is crucial for normal brain function. nih.govdntb.gov.ua Unlike many other tissues, the brain synthesizes its own cholesterol de novo. nih.govdntb.gov.ua this compound is uniquely synthesized in a shunt of the mevalonate (B85504) pathway, parallel to cholesterol synthesis. nih.govdntb.gov.ua

This oxysterol modulates the expression of key genes involved in cholesterol homeostasis that are regulated by both the liver X receptor (LXR) and the sterol regulatory element-binding protein-2 (SREBP-2). nih.govdntb.gov.ua By acting as a natural LXR ligand, it can induce the expression of genes related to cholesterol efflux. nih.gov Furthermore, it suppresses the activation of SREBPs, which are master regulators of cholesterol synthesis and uptake. nih.gov This dual action allows this compound to act as a sensitive regulator of cellular cholesterol levels, preventing the potentially toxic accumulation of newly synthesized cholesterol. nih.gov

Astrocytic Production and Neuronal Uptake of this compound in the Brain

Within the brain, astrocytes are the primary producers of this compound under basal conditions, although neurons also possess the capacity to synthesize this oxysterol. nih.govdntb.gov.uanih.gov Astrocytes play a crucial supportive role for neurons, and the production of this neurosterol is a key aspect of this function. explorationpub.com

A critical finding is that this compound synthesized in astrocytes can be taken up by neurons. nih.govdntb.gov.ua Upon uptake, it exerts downstream effects on gene regulation within the neurons. nih.govdntb.gov.ua This intercellular transfer highlights a sophisticated mechanism of communication and metabolic support between glial cells and neurons, ensuring proper cholesterol homeostasis and neuronal function. nih.gov This astrocytic-neuronal shuttle of this compound underscores its importance in maintaining the health and function of the central nervous system.

Immunomodulation and Inflammatory Responses

Beyond its neurological functions, this compound exhibits significant immunomodulatory properties, influencing the behavior of key immune cells and modulating inflammatory pathways.

Effects on Macrophage Function and Immune Cell Polarization

This compound has been shown to influence macrophage function, particularly in the context of lipid homeostasis and inflammation. Macrophages, when stimulated with inflammatory agents like lipopolysaccharide (LPS), exhibit increased levels of cellular cholesterol and this compound. nih.govmdpi.com

This oxysterol plays a role in preventing the formation of foam cells, which are lipid-laden macrophages characteristic of atherosclerotic plaques. medchemexpress.com By activating LXR, this compound enhances the expression of genes like ABCA1 and ABCG1, which are responsible for cholesterol efflux from the cell. nih.govmdpi.commedchemexpress.com This process helps to reduce the lipid burden within macrophages. Furthermore, through LXR activation, this compound can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, which is involved in the resolution of inflammation and tissue repair. frontiersin.org

LXR-Dependent and LXR-Independent Mechanisms of Inflammatory Modulation

The immunomodulatory effects of this compound are mediated through both LXR-dependent and potentially LXR-independent pathways. The primary and most well-characterized mechanism is its function as an LXR agonist. mdpi.comencyclopedia.pub Activation of LXR by this compound leads to the trans-repression of pro-inflammatory genes. nih.gov This results in a decreased production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins and chemokines. nih.gov

While the LXR-dependent pathway is predominant, some oxysterols can exert effects independently of LXR. mdpi.comencyclopedia.pub For instance, certain oxysterols can influence immune cell trafficking and function through other receptors. encyclopedia.pub However, the primary anti-inflammatory action of this compound described in the literature is its ability to activate LXR, thereby inhibiting the expression of inflammatory response genes and promoting cholesterol efflux. nih.govmdpi.com

Data Tables

Table 1: Key Research Findings on the Neurobiological Functions of this compound

| Function | Key Findings | References |

| Promotion of Midbrain Dopaminergic Neurogenesis | Acts as a potent and abundant LXR ligand in the developing midbrain, promoting neurogenesis in an LXR-dependent manner. | swan.ac.uknih.govresearchgate.net |

| Specifically enhances mDA neurogenesis, a function not replicated by 24(S)-hydroxycholesterol alone. | swan.ac.uknih.gov | |

| Neurosterol in Brain Cholesterol Homeostasis | Modulates the expression of key cholesterol-homeostatic genes regulated by LXR and SREBP-2. | nih.govdntb.gov.ua |

| Acts as a feedback regulator to prevent excessive cholesterol synthesis. | nih.gov | |

| Astrocytic Production and Neuronal Uptake | Primarily produced by astrocytes and can be taken up by neurons to regulate gene expression. | nih.govdntb.gov.uanih.gov |

Table 2: Immunomodulatory Effects of this compound

| Function | Key Findings | References |

| Macrophage Function and Polarization | Prevents foam cell formation by enhancing cholesterol efflux via LXR activation. | medchemexpress.com |

| Promotes an anti-inflammatory M2 macrophage phenotype. | frontiersin.org | |

| Levels increase in macrophages upon inflammatory stimulation. | nih.govmdpi.com | |

| LXR-Dependent and LXR-Independent Modulation | Primarily acts as an LXR agonist to inhibit the expression of inflammatory genes. | nih.govmdpi.com |

| LXR activation leads to decreased production of pro-inflammatory mediators. | nih.gov |

Role in Squalene (B77637) Epoxidase-Catalyzed Trained Immunity and Antitumor Activity

Recent research has illuminated the critical role of this compound as a key metabolite in the process of trained immunity, which contributes to antitumor activity. nih.gov The enzyme squalene epoxidase (SQLE), a key component in cholesterol synthesis, is essential for β-glucan-induced trained immunity in macrophages. nih.govfrontiersin.org This trained immunity is crucial for the subsequent antitumor response. nih.gov

The mechanism does not rely on the classical cholesterol synthesis pathway but rather on an alternative shunt pathway also catalyzed by SQLE. nih.gov This specific pathway leads to the production of this compound. nih.govfrontiersin.org As a signaling molecule, this compound then activates the liver X receptor (LXR), a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation. nih.gov This activation increases chromatin accessibility, which helps to establish innate immune memory, a hallmark of trained immunity. nih.gov Concurrently, SQLE activity leads to an accumulation of reactive oxygen species, which stabilizes the hypoxia-inducible factor 1α protein, promoting a metabolic shift towards glycolysis. nih.gov

Therefore, the synthesis of this compound catalyzed by SQLE is a fundamental step that links metabolic reprogramming in macrophages to the establishment of trained immunity and its associated antitumor effects. nih.govresearchgate.netconsensus.app This positions this compound as an essential metabolite for this specific immune-mediated antitumor strategy. frontiersin.org

Induction of Apoptosis in Specific Cell Lineages (e.g., Bone Marrow-Derived Murine Mast Cells)

This compound has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in specific cell types, most notably in bone marrow-derived murine mast cells (BMMCs). medchemexpress.comnih.govebi.ac.uk Studies have shown that this oxysterol can trigger apoptosis in these immune cells, which are central effectors in inflammatory responses. nih.govebi.ac.uk

The mechanism of apoptosis induction in BMMCs by this compound involves the modulation of lipid metabolism. nih.gov Treatment with this compound at a concentration of 40 μM leads to the inhibition of HMG-CoA reductase and the activation of LXR. medchemexpress.cominvivochem.com This dual action suppresses the production of mevalonate-dependent isoprenoids while enhancing the expression of the ATP-binding cassette transporter G1 (ABCG1). medchemexpress.cominvivochem.com Furthermore, research has revealed that the induction of mast cell apoptosis by this oxysterol is associated with the accumulation of neutral lipids, a process catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT). nih.govresearchgate.net This highlights a novel connection between lipid metabolism regulation and oxysterol-mediated apoptosis in mast cells. nih.gov

Anti-Proliferative Effects in Various Cellular Models

Beyond its role in apoptosis, this compound exerts significant anti-proliferative effects across a range of cellular models, particularly in cancer cells which often have high cholesterol requirements to sustain rapid growth. medchemexpress.comnih.govmdpi.com

Research has shown that this compound can block the proliferation of both mouse and human glioma stem-like cells. medchemexpress.comnih.gov The mechanism behind this effect involves a coordinated regulation of cholesterol homeostasis. nih.govresearchgate.net As a potent ligand for LXR, this compound upregulates LXR target genes such as ABCA1, ABCG1, and APOE, which promotes the efflux of cellular cholesterol. medchemexpress.comnih.gov Simultaneously, it inhibits the activation of sterol regulatory element-binding proteins (SREBPs), which are master transcriptional regulators of cholesterol biosynthesis and uptake. nih.govresearchgate.net This dual action leads to a lethal depletion of cellular cholesterol in glioma stem-like cells, thereby halting their proliferation. medchemexpress.comnih.gov

Similar anti-proliferative activity has been observed in gastric cancer cells. medchemexpress.com Upregulation of this compound was found to suppress the proliferation and migration of HGC27 gastric cancer cells. medchemexpress.com These findings underscore the potential of this compound to interfere with cancer cell proliferation by targeting the metabolic pathways that these cells depend on for growth. nih.govmdpi.com

Data Tables

Table 1: Summary of Cellular Effects of this compound

| Cell Line/Model | Concentration | Observed Effect | Mechanism Highlights | References |

| Bone Marrow-Derived Murine Mast Cells (BMMCs) | 40 µM | Induction of apoptosis | Inhibition of HMG-CoA reductase; Activation of LXR; Accumulation of neutral lipids via ACAT. | medchemexpress.comnih.govinvivochem.com |

| Mouse and Human Glioma Stem-like Cells | 1-10 µM | Inhibition of proliferation | Depletion of cellular cholesterol via LXR activation and SREBP suppression. | medchemexpress.comnih.gov |

| HGC27 Gastric Cancer Cells | Not specified | Inhibition of proliferation and migration | Enhanced by knockout of LXRβ. | medchemexpress.com |

| Macrophages | Not specified | Required for β-glucan-induced trained immunity | Activation of LXR; Increased chromatin accessibility. | nih.govfrontiersin.org |

Table 2: Agonist Activity of this compound on Liver X Receptors (LXR)

| Cell Line | Receptor Target | Assay Type | EC₅₀ Value | Reference |

| CV-1 (African green monkey kidney cells) | Human LXRα | Gal4 responsive reporter gene assay | 117 nM | medchemexpress.com |

| CV-1 (African green monkey kidney cells) | Human LXRβ | Gal4 responsive reporter gene assay | 168 nM | medchemexpress.com |

| SH-SY5Y (Human neuroblastoma cells) | Human LXRβ | Luciferase reporter gene assay | 0.4 µM | medchemexpress.com |

Involvement of 24s,25 Epoxycholesterol in Disease Pathogenesis and Therapeutic Potential

Atherosclerosis and Cardiovascular Disease Contexts

The development of atherosclerosis, a primary driver of cardiovascular disease, is a complex process involving the accumulation of lipids within the arterial wall and a chronic inflammatory response. A key event in this process is the formation of foam cells, which are lipid-laden cells that contribute to the growth of atherosclerotic plaques. nih.gov

Attenuation of Human Smooth Muscle-Derived Foam Cell Formation

Research has demonstrated that (24S,25)-epoxycholesterol plays a protective role against the formation of foam cells derived from human smooth muscle cells (SMCs). nih.govahajournals.org The transformation of intimal SMCs into foam cells is detrimental as it hinders the production of the extracellular matrix, which is crucial for plaque stability. nih.govahajournals.org

Studies have shown that low-density lipoprotein (LDL), rather than its oxidized or acetylated forms, is the primary lipoprotein responsible for cholesteryl ester accumulation in human internal thoracic SMCs. ahajournals.org this compound intervenes in this process through a dual mechanism. Firstly, it attenuates the uptake of LDL by reducing the expression of sterol regulatory element-binding protein-2 (SREBP-2) and the LDL receptor. nih.gov Secondly, it promotes cholesterol efflux, the process of removing cholesterol from cells, by increasing the expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). ahajournals.orginvivochem.com This is achieved through the activation of Liver X Receptors (LXRs). invivochem.com

Notably, unlike some synthetic LXR agonists, this compound does not induce the accumulation of triglycerides, thereby avoiding the creation of a triglyceride-rich foam cell phenotype. nih.govahajournals.org By preventing foam cell formation, this compound helps to preserve the synthesis of essential extracellular matrix components like fibronectin and type I collagen by SMCs. nih.govahajournals.org

Interactive Table 1: Effect of this compound on Human Smooth Muscle Cell Foam Cell Formation

| Feature | Observation | Reference |

|---|---|---|

| Primary Lipoprotein for Foam Cell Formation | Low-Density Lipoprotein (LDL) | ahajournals.org |

| Effect of (24S,25)-EC on LDL Uptake | Attenuated | nih.gov |

| Mechanism of Reduced LDL Uptake | Decreased SREBP-2 and LDL receptor expression | nih.gov |

| Effect of (24S,25)-EC on Cholesterol Efflux | Stimulated | ahajournals.org |

| Mechanism of Enhanced Cholesterol Efflux | Increased ABCA1 and ABCG1 expression | ahajournals.orginvivochem.com |

| Effect on Triglyceride Accumulation | Not stimulated | nih.govahajournals.org |

| Impact on Extracellular Matrix | Preserved fibronectin and type I collagen assembly | nih.govahajournals.org |

Differential Effects on Endothelial Cell Inflammatory Markers

The endothelium plays a critical role in regulating vascular tone and inflammation. While synthetic LXR agonists have been shown to have anti-inflammatory effects, the impact of LXR-activating oxysterols like this compound on endothelial cells is more complex. nih.gov

Studies have found that this compound, along with other oxysterols, can stimulate the expression of inflammatory markers in human endothelial cells. nih.gov This includes an enhanced response to the upregulation of adhesion molecules such as ICAM-1, VCAM-1, and E-Selectin when induced by lipopolysaccharides. nih.gov Interestingly, these pro-inflammatory effects can occur independently of LXR activation, as they persist even in cells where LXR has been silenced. nih.govebi.ac.uk This suggests a mechanistic divergence between the effects of oxysterols and synthetic LXR agonists on endothelial inflammation. nih.gov

Potential as a Therapeutic Target for Lipid-Related Disorders

The ability of this compound to regulate key genes involved in cholesterol homeostasis makes it a promising therapeutic target for lipid-related disorders. ahajournals.org By acting as a natural ligand for LXRs, it induces the expression of genes responsible for cholesterol efflux, such as ABCA1 and ABCG1. researchgate.netahajournals.org

Furthermore, this compound suppresses the activation of SREBPs, which are the master regulators of cholesterol synthesis. researchgate.netabcam.com This dual action of promoting cholesterol removal while inhibiting its production highlights its potential to maintain cellular cholesterol balance. researchgate.net The modulation of these pathways suggests that strategies aimed at increasing the endogenous levels of this compound could be beneficial in treating conditions characterized by lipid dysregulation. ahajournals.org It has been suggested that this compound could be effective in the treatment of hyperlipidemia. biosynth.com

Implications in Cancer Research

Emerging evidence points to the significant role of this compound in the context of cancer, particularly in suppressing tumor growth and progression in certain types of cancer. invivochem.commedchemexpress.com

Suppression of Proliferation and Migration in Gastric Cancer Cells

In the realm of gastric cancer, studies have revealed that the levels of this compound are significantly elevated in human gastric tumor tissues compared to adjacent normal tissues. nih.govosti.gov This accumulation appears to be part of a defense mechanism, as the oxysterol has been shown to suppress the proliferation and migration of gastric cancer cells. nih.govosti.gov

The inhibitory effects of this compound on gastric cancer cell proliferation are influenced by LXRs. nih.gov Specifically, the suppression of cell proliferation was intensified when LXRβ was silenced, while being unaffected by the silencing of LXRα. nih.govosti.gov In contrast, the inhibition of cell migration was attenuated only when both LXRα and LXRβ were co-silenced, suggesting a cooperative role for both LXR subtypes in this process. nih.govosti.gov

Inhibitory Effects on Glioblastoma and Glioma Stem-Like Cells

Glioblastoma (GBM) is a highly aggressive brain tumor with limited treatment options. nih.govnih.gov Research has uncovered a novel therapeutic strategy involving the induction of this compound production to combat this cancer. nih.govnih.gov

Inhibitors of lanosterol (B1674476) synthase (LSS), a key enzyme in the cholesterol biosynthesis pathway, have been shown to divert the metabolic flux away from cholesterol production and towards a shunt pathway that generates this compound. nih.govnih.gov The resulting increase in this compound is both necessary and sufficient to inhibit the growth of mouse and human glioma stem-like cells. nih.govnih.gov This anti-proliferative effect is achieved through the depletion of cellular cholesterol. nih.govnih.gov The targeted induction of this compound within tumor cells, therefore, represents a promising avenue for the development of new treatments for glioblastoma. nih.govnih.gov

Interactive Table 2: Research Findings on this compound in Cancer

| Cancer Type | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Gastric Cancer | Suppression of proliferation and migration of HGC-27 cells. | Influenced by LXRα and LXRβ. | nih.govosti.gov |

| Glioblastoma | Blocks the growth of mouse and human glioma stem-like cells. | Depletion of cellular cholesterol through induced production via LSS inhibition. | nih.govnih.gov |

Altered this compound Levels in Tumor Tissues

Research has revealed significant alterations in the levels of this compound within tumor tissues, suggesting its involvement in cancer pathophysiology. Studies have shown that this oxysterol can inhibit the proliferation and migration of certain cancer cells. medchemexpress.comnih.gov

In gastric cancer, for instance, the levels of this compound have been found to be significantly increased in tumor tissues compared to adjacent normal mucosal tissues. nih.govcaymanchem.com This upregulation is thought to play a role in suppressing the proliferation and migration of gastric cancer cells. nih.gov The inhibitory effect on proliferation appears to be complex, as it can be intensified by the knockdown of liver X receptor β (LXRβ). nih.govcaymanchem.com

Similarly, in a rat model of hepatoma, elevated levels of this compound were observed in the tumor tissues. nih.gov This increase was associated with the upregulation of cholesterol transporters ABCA1 and ABCG1, likely through the activation of LXRs. nih.gov Furthermore, this compound has been shown to inhibit the growth of glioblastoma cells. medchemexpress.com A recent study has also identified this compound as a key metabolite for trained immunity, suggesting its role in antitumor immunity. nih.gov

Table 1: Altered this compound Levels and Effects in Tumor Tissues

| Cancer Type | Finding | Observed Effect on Cancer Cells | Reference |

|---|---|---|---|

| Gastric Cancer | Significantly increased levels in tumor tissues. nih.govcaymanchem.com | Suppresses proliferation and migration. nih.gov | nih.govcaymanchem.com |

| Hepatoma (rat model) | Elevated levels in tumor tissues. nih.gov | Associated with increased expression of cholesterol transporters (ABCA1, ABCG1). nih.gov | nih.gov |

| Glioblastoma | - | Inhibits tumor growth. medchemexpress.com | medchemexpress.com |

Neurodegenerative Diseases (e.g., Parkinson's Disease) and Neuroprotection Strategies

This compound has emerged as a molecule of interest in the context of neurodegenerative diseases, particularly Parkinson's disease, due to its neuroprotective potential. It is considered a novel neurosterol that likely plays a role in the brain's cholesterol homeostasis. nih.gov

This oxysterol is the most potent and abundant endogenous ligand for liver X receptors (LXRs) in the developing mouse midbrain. nih.govresearchgate.net Activation of LXRs is critical for the development of midbrain dopaminergic (mDA) neurons, the very neurons that are progressively lost in Parkinson's disease. nih.gov Research has demonstrated that this compound promotes the neurogenesis of these mDA neurons both in vitro and in vivo, and can counteract the toxic effects of an LXR inhibitor. nih.govnih.gov

Furthermore, increasing the levels of this compound in the brain, either through direct delivery or by overexpressing its biosynthetic enzyme, has been shown to specifically promote the generation of mDA neurons. nih.govnih.gov This suggests that strategies aimed at boosting the brain's concentration of this compound could be a viable therapeutic approach to combat the neuronal loss characteristic of Parkinson's disease. nih.govnih.gov In contrast, another cholesterol metabolite, 24(S)-hydroxycholesterol (24-OHC), has been linked to the progression of Parkinson's disease pathology. eurekalert.orgplos.org

Table 2: Role of this compound in Neuroprotection

| Disease Context | Key Finding | Mechanism of Action | Therapeutic Implication | Reference |

|---|---|---|---|---|

| Parkinson's Disease | Promotes midbrain dopaminergic (mDA) neurogenesis. nih.govnih.gov | Acts as a potent ligand for Liver X Receptors (LXRs). nih.govresearchgate.net | Increasing its levels may help combat mDA neuron loss. nih.govnih.gov | nih.govresearchgate.netnih.gov |

| General Neuroprotection | Identified as a novel neurosterol involved in brain cholesterol homeostasis. nih.gov | - | Potential target for therapies against neurodegenerative diseases. | nih.gov |

Connections to Metabolic Syndrome and Systemic Lipid Imbalance

This compound plays a crucial role in the regulation of systemic lipid balance, and its dysregulation is connected to metabolic syndrome. As a potent activator of Liver X Receptors (LXRs), it influences the expression of genes that are central to cholesterol transport and metabolism. abcam.com

LXRs are key regulators of cholesterol efflux, a process that removes excess cholesterol from cells. abcam.com By activating LXRs, this compound helps to maintain lipid balance. abcam.com Dysfunctional LXR signaling can lead to the accumulation of cholesterol in blood vessels, which is a major risk factor for atherosclerosis, a condition often associated with metabolic syndrome. abcam.com Furthermore, alterations in the metabolic pathways influenced by LXRs can affect the balance of glucose and fatty acids, contributing to the cluster of conditions that constitute metabolic syndrome. abcam.com This positions this compound and the LXR signaling pathway as potential therapeutic targets for addressing lipid-related disorders. abcam.com

Antiviral Activities (e.g., Inhibition of Hepatitis C Virus Infection)

This compound has demonstrated notable antiviral properties, particularly against the Hepatitis C virus (HCV). Its mechanism of action is linked to its role as a natural ligand for Liver X Receptors (LXRs). researchgate.netnih.gov

Treatment of HCV-infected cells with this compound has been shown to inhibit HCV infection in a dose-dependent manner. researchgate.netnih.govebi.ac.uk This inhibitory effect is mediated through the activation of LXRs. nih.gov The activation of these receptors leads to the increased expression of the Idol (inducible degrader of the low-density lipoprotein receptor) protein, which in turn triggers the degradation of the low-density lipoprotein receptor (LDLR). nih.gov Since LDLR is essential for the entry of infectious HCV particles into liver cells, its degradation effectively blocks the virus from infecting new cells. nih.gov

The effective concentration for 50% inhibition (EC50) of HCV infection by this compound was found to be 233 nM. researchgate.net These findings suggest that LXR agonists like this compound represent a promising class of compounds for the development of new anti-HCV therapies. nih.govebi.ac.uk

Table 3: Antiviral Activity of this compound against Hepatitis C Virus (HCV)

| Virus | Finding | Mechanism of Action | EC50 | Reference |

|---|---|---|---|---|

| Hepatitis C Virus (HCV) | Inhibits infection in a dose-dependent manner. researchgate.netnih.gov | Acts as a natural LXR ligand, leading to LDLR degradation. nih.gov | 233 nM | researchgate.net |

Advanced Research Methodologies and Analytical Approaches for 24s,25 Epoxycholesterol Studies

Quantitative Analysis in Biological Matrices

The accurate measurement of (24S,25)-epoxycholesterol in biological matrices like brain tissue and plasma is fundamental to understanding its distribution, metabolism, and function. High-sensitivity methods are required due to its low abundance compared to cholesterol.

High-Sensitivity Liquid Chromatography-Mass Spectrometry (LC/MS) and Tandem Mass Spectrometry (MS/MS)

Liquid chromatography-mass spectrometry (LC/MS), and particularly its tandem mass spectrometry (MS/MS) configuration, has become the gold standard for the quantitative analysis of this compound. ukri.orgresearchgate.net This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the epoxide in complex biological samples. ukri.orgresearchgate.net In a typical workflow, lipids are extracted from the biological matrix, and the sterols are then separated using high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer for detection and quantification. researchgate.net The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for variations in extraction efficiency and instrument response. researchgate.net

Several LC/MS/MS-based methods have been developed and refined for oxysterol analysis. niph.go.jpniph.go.jp These methods often involve derivatization to improve ionization efficiency and chromatographic separation. nih.govresearchgate.net For instance, charge-tagging approaches have been successfully employed to enhance the sensitivity of detection. nih.govresearchgate.net An initial LC–ESI-MSn study successfully identified and quantified 24S,25-epoxycholesterol in rat brain, determining its concentration to be approximately 0.53 ± 0.46 μg/g wet weight. nih.gov

Challenges in Analysis due to Thermal Lability and Chromophore Deficiency

The analysis of this compound presents unique challenges. The molecule is thermally labile, meaning it can degrade at high temperatures, which complicates the use of analytical techniques like gas chromatography-mass spectrometry (GC-MS) that require sample vaporization. nih.govebi.ac.uk Furthermore, this compound lacks a strong chromophore, making it difficult to detect using UV-based methods. nih.govebi.ac.ukresearchgate.net These properties have historically hindered its analysis at high sensitivity. nih.govebi.ac.ukresearchgate.net The development of "soft" ionization techniques in LC/MS, such as electrospray ionization (ESI), has been instrumental in overcoming the challenge of thermal lability. nih.gov

Genetic Manipulation and Gene Editing Models

Genetically modified animal models, particularly knockout and overexpression mouse models, have been invaluable tools for dissecting the metabolic pathways and physiological functions of this compound.

Application of Knockout Mouse Models (e.g., Cyp7b1, Cyp27a1)

Studies utilizing knockout mice for specific cytochrome P450 enzymes have provided significant insights into the metabolism of this compound.

Cyp7b1 Knockout Mice: Mice lacking the oxysterol 7α-hydroxylase enzyme (Cyp7b1) exhibit a significant elevation in the levels of this compound in the brain. researchgate.netnih.govnih.gov This finding strongly indicates that Cyp7b1 is a key enzyme responsible for the subsequent metabolism of the epoxide. nih.gov In these knockout mice, the accumulation of this compound, along with other oxysterols, is thought to inhibit the processing of SREBP-2, a master regulator of cholesterol biosynthesis. researchgate.netnih.gov

The table below summarizes the observed changes in this compound levels in the brains of these knockout mouse models compared to wild-type controls.

| Mouse Model | Gene Knocked Out | Effect on Brain this compound Levels | Reference |

| Cyp7b1-/- | Oxysterol 7α-hydroxylase | Significantly Increased | nih.gov |

| Cyp27a1-/- | Sterol 27-hydroxylase | Slightly Decreased | nih.gov |

Overexpression Studies of Biosynthetic Enzymes (e.g., CYP46A1)

Overexpression of enzymes involved in oxysterol biosynthesis has also been a fruitful approach. Overexpression of human cholesterol 24S-hydroxylase (CYP46A1) in the developing mouse midbrain has been shown to increase the levels of both 24(S)-hydroxycholesterol and this compound. swan.ac.uknih.govnih.gov This increase in this compound levels was associated with a specific promotion of midbrain dopaminergic neurogenesis. swan.ac.uknih.gov These findings suggest a potential therapeutic strategy for conditions like Parkinson's disease by increasing the in vivo levels of this neurogenic epoxide. swan.ac.uk

Conversely, in Cyp46a1 knockout mice, the levels of this compound are reduced in the brain, which is thought to be a consequence of a general reduction in cholesterol synthesis to counteract the elimination of its primary export route via 24S-hydroxylation. nih.govconicet.gov.arnih.gov

The following table details the findings from studies involving the overexpression of CYP46A1.

| Experimental Model | Manipulation | Key Finding | Reference |

| Developing Mouse Midbrain | Overexpression of human CYP46A1 | Increased levels of both 24(S)-hydroxycholesterol and this compound, promoting midbrain dopaminergic neurogenesis. | swan.ac.uknih.govnih.gov |

| Cyp46a1 Knockout Mice | Gene Deletion | Reduced levels of this compound in the brain. | nih.govconicet.gov.arnih.gov |

In Vitro and In Vivo Experimental Systems

A variety of in vitro and in vivo experimental systems are utilized to investigate the cellular and physiological effects of this compound.

In Vitro Studies: Cultured cells are extensively used to study the molecular mechanisms of action of this compound. For example, studies using cultured primary neurons and astrocytes have shown that astrocytes are a more significant source of this compound, and that this astrocytederived epoxide can influence gene regulation in neurons. nih.gov Other in vitro work has demonstrated that exogenous application of this compound can suppress the processing of SREBP, a key regulator of cholesterol synthesis, and activate Liver X Receptors (LXRs), which are involved in cholesterol efflux. nih.gov

In Vivo Studies: In vivo experiments often involve the direct administration of this compound into animal models. For instance, intracerebroventricular delivery of this compound in wild-type mice has been shown to specifically promote midbrain dopaminergic neurogenesis. swan.ac.uk These in vivo studies, in conjunction with the genetic models described above, provide a powerful approach to understanding the physiological relevance of this epoxide in the central nervous system. swan.ac.uk

Cell Culture Models (e.g., Macrophages, Neurons, Astrocytes, Cancer Cell Lines)

Cell culture systems provide a controlled environment to dissect the molecular mechanisms of this compound. researchgate.net Most cell types, including macrophages and brain cells, have the capacity to produce this oxysterol, albeit at levels significantly lower than cholesterol. researchgate.net

In macrophages , such as the murine RAW264.7 cell line, stimulation with lipopolysaccharide (LPS) leads to a notable increase in intracellular this compound levels. usp.br This increase is associated with the activation of the mTORC1 complex and the SREBP-2 pathway. usp.br The activation of Liver X Receptors (LXRs) by this compound in these cells enhances the expression of genes responsible for cholesterol efflux, like ABCA1 and ABCG1, and concurrently suppresses the expression of inflammatory genes. usp.br

Studies utilizing primary human neurons and astrocytes have revealed that while both cell types can synthesize this compound, astrocytes exhibit higher basal production. nih.gov This oxysterol has been identified as a novel neurosterol that likely plays a significant role in maintaining cholesterol balance within the brain. nih.gov It can modulate the expression of key genes involved in cholesterol homeostasis that are regulated by LXR and the sterol regulatory element-binding protein-2 (SREBP-2). nih.gov Furthermore, this compound synthesized in astrocytes can be taken up by neurons, where it exerts downstream regulatory effects on gene expression. nih.gov

The role of this compound is also being investigated in various cancer cell lines . For instance, in small-cell lung cancer (SCLC) cells, which express LXRβ, activation of this receptor has been shown to inhibit cell proliferation by depleting cellular cholesterol. iiarjournals.org Research in breast cancer cell lines has explored the effects of inhibiting squalene (B77637) epoxidase (SQLE), an enzyme upstream of this compound synthesis. researchgate.net In multiple mammalian cell lines, including those of hepatic and neuronal origin, this compound has been shown to interfere with the enzyme 3β-hydroxysterol Δ(24)-reductase (DHCR24), leading to a rapid accumulation of its substrate, desmosterol (B1670304), at the expense of cholesterol. researchgate.net

Interactive Table: Effects of this compound in Different Cell Culture Models

| Cell Type | Model System | Key Findings | References |

|---|---|---|---|

| Macrophages | Murine RAW264.7 | LPS stimulation increases intracellular levels; activates LXR, enhancing cholesterol efflux and reducing inflammation. | usp.br |

| Neurons | Primary Human | Can synthesize the oxysterol; can take it up from astrocytes to regulate gene expression. | nih.gov |

| Astrocytes | Primary Human | Higher basal production than neurons; synthesizes and releases the oxysterol, influencing neuronal gene expression. | nih.gov |

| Cancer Cells | Small-Cell Lung Cancer (SCLC) | LXRβ activation inhibits proliferation by reducing cellular cholesterol. | iiarjournals.org |

| Cancer Cells | Breast Cancer | Inhibition of upstream enzyme SQLE is being studied. | researchgate.net |

| Various | Mammalian cell lines (hepatic, neuronal) | Interferes with DHCR24, altering the cholesterol synthesis pathway. | researchgate.net |

Rodent Models for Brain and Systemic Studies

Rodent models, particularly mice, have been instrumental in understanding the physiological and pathological roles of this compound in both the brain and systemic circulation. ebi.ac.ukmdpi.com

Analysis of rodent brains has determined the concentration of this compound to be in the range of 0.4–1.4 μg/g wet weight in both adult mice and rats. nih.govnih.gov This is in contrast to the much higher levels of 24S-hydroxycholesterol, another brain oxysterol. nih.govebi.ac.uk In the developing mouse brain, however, this compound is the most abundant LXR ligand. nih.gov

Knockout mouse models have been crucial for dissecting the metabolic pathways of this oxysterol. nih.gov Studies using mice lacking the enzyme oxysterol 7α-hydroxylase (Cyp7b1) have demonstrated that this enzyme is important for the subsequent metabolism of this compound. nih.govnih.gov Conversely, in mice lacking cholesterol 24-hydroxylase (Cyp46a1), the levels of this compound are significantly reduced, suggesting a link between the synthesis of these two oxysterols. nih.gov

Research has shown that this compound promotes midbrain dopaminergic neurogenesis in an LXR-dependent manner in the developing mouse midbrain. mdpi.comnih.gov Intracerebroventricular delivery of this compound in wild-type mouse embryos, as well as overexpression of the human cholesterol 24S-hydroxylase (CYP46A1) which increases its levels, both resulted in an increased number of midbrain dopaminergic neurons. nih.govresearchgate.net This has led to the proposition that increasing the levels of this oxysterol could be a therapeutic strategy for conditions like Parkinson's disease. nih.gov

In the context of multiple sclerosis, studies on brain tissue have observed reduced levels of this compound in white matter lesions, which is linked to the activity of CYP46A1. researchgate.netcardiff.ac.uk

Interactive Table: Research Findings in Rodent Models

| Rodent Model | Tissue/System | Finding | Implication | References |

|---|---|---|---|---|

| Adult Mouse and Rat | Brain | Concentration of 0.4–1.4 μg/g wet weight. | Establishes baseline levels for comparative studies. | nih.govnih.govebi.ac.uk |

| Cyp7b1 Knockout Mouse | Brain | Elevated levels of this compound. | Cyp7b1 is a key enzyme in its metabolism. | nih.govnih.gov |

| Cyp46a1 Knockout Mouse | Brain | Reduced levels of this compound. | Suggests a coordinated regulation with 24S-hydroxycholesterol synthesis. | nih.gov |

| Developing Mouse | Midbrain | Promotes dopaminergic neurogenesis via LXR. | Potential therapeutic target for neurodegenerative diseases. | mdpi.comnih.govresearchgate.net |

| Multiple Sclerosis Model | Brain | Reduced levels in white matter lesions. | Dysregulation of cholesterol metabolism in the disease. | researchgate.netcardiff.ac.uk |

Zebrafish Models for Developmental Studies

The zebrafish (Danio rerio) has emerged as a valuable model for studying the developmental effects of oxysterols due to its rapid external development and optical transparency.

In vivo studies in zebrafish have shown that this compound, acting as an LXR ligand, promotes neural development in an LXR-dependent manner. researchgate.netebi.ac.uk Specifically, it has been demonstrated to promote dopaminergic neurogenesis, selectively regulating the development of this distinct midbrain neuronal population. ebi.ac.uk This contrasts with another LXR ligand, cholic acid, which was found to increase the survival and neurogenesis of a different neuronal population. ebi.ac.uk

These findings in zebrafish corroborate observations from mouse models and embryonic stem cells, highlighting the conserved role of this compound in promoting the differentiation of dopaminergic neurons. ebi.ac.uk However, it is important to note that high levels of another oxysterol, 25-hydroxycholesterol (B127956), have been shown to have negative effects on neuronal and muscular development in zebrafish. mdpi.com

Interactive Table: Developmental Effects in Zebrafish Models

| Study Focus | Key Finding | Mechanism | Significance | References |

|---|---|---|---|---|

| Neurodevelopment | Promotes dopaminergic neurogenesis. | LXR-dependent. | Highlights a selective role in the development of specific neuronal populations. | researchgate.netebi.ac.uk |

| Comparative Ligand Effects | Selectively regulates dopaminergic neurons compared to other LXR ligands. | Ligand-specific LXR activation. | Demonstrates cell type-specific regulation of neurogenesis by different LXR ligands. | ebi.ac.uk |

常见问题

Q. What experimental methods are used to quantify the synthesis rate of (24S,25)-epoxycholesterol in neural cells?

Radiolabeled precursors like [1-¹⁴C]-acetate are employed to trace cholesterol and its derivatives in cell cultures. After incubation, lipids are extracted, separated via thin-layer chromatography (TLC) or HPLC, and quantified using scintillation counting. For example, synthesis rates in astrocytes (0.3% of cholesterol) and neurons (0.03%) were determined using this method .

Q. How does this compound modulate LXR and SREBP-2 signaling pathways?

Experimental designs often involve treating cells (e.g., primary human astrocytes) with this compound and measuring mRNA/protein levels of target genes (e.g., ABCA1 for LXR, HMG-CoA reductase for SREBP-2). Luciferase reporter assays with LXR-responsive promoters and siRNA-mediated knockdowns can validate pathway specificity .

Q. What analytical techniques are recommended for identifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For instance, oxysterols are derivatized to enhance ionization, separated via reverse-phase columns, and detected using multiple reaction monitoring (MRM). Calibration curves with deuterated internal standards ensure accuracy .

Advanced Research Questions

Q. How can contradictory data on this compound’s role as an LXR ligand in vivo be resolved?

Discrepancies between in vitro binding assays (high affinity) and in vivo observations (uncertain ligand efficacy) may arise from competing ligands like 24S-hydroxycholesterol or cholesterol itself. To address this, use tissue-specific LXR knockout models and isotope tracer studies to compare oxysterol flux in wild-type vs. mutant systems .

Q. What strategies optimize this compound delivery for studying its neuroprotective effects in Parkinson’s disease models?

Nanoparticle encapsulation or covalent conjugation to blood-brain barrier (BBB)-penetrating peptides (e.g., Angiopep-2) improves bioavailability. In vivo efficacy is tested in MPTP-induced Parkinsonian mice, with dopaminergic neuron survival assessed via tyrosine hydroxylase immunostaining and behavioral assays .

Q. How do metabolic perturbations (e.g., lanosterol synthase inhibition) affect this compound levels and downstream lipid regulation?

Inhibitors like T-9145 block lanosterol synthase (LSS), diverting intermediates toward this compound. Lipidomic profiling via LC-MS and transcriptomic analysis (RNA-seq) of brain tissue reveal compensatory pathways. Note that elevated this compound may exacerbate lipid dysregulation in gliomas, requiring careful dose-response studies .

Q. What methodologies address the instability of this compound in auto-oxidation-prone environments?

Samples should be processed under nitrogen atmosphere with antioxidants (e.g., BHT). Storage at -80°C in amber vials minimizes degradation. For in vitro work, reconstitute the compound in cyclodextrin to enhance solubility and stability .

Data Contradiction & Validation

Q. Why do studies report conflicting roles of this compound in atherosclerosis?

Discrepancies may stem from differences in model systems (e.g., human vs. murine macrophages) or oxysterol mixtures in plaques (e.g., co-occurrence with 7-ketocholesterol). To clarify, use genetic models (e.g., LXRα/β double knockouts) and single-cell RNA-seq to isolate cell-type-specific responses .

Q. How can researchers validate the specificity of this compound antibodies in immunohistochemistry?

Pre-adsorption controls (incubating antibodies with excess antigen) and parallel analysis using knockout tissue (e.g., Cyp46a1⁻/⁻ mice lacking 24S-hydroxycholesterol) reduce cross-reactivity. Confirm findings with orthogonal methods like LC-MS/MS .

Experimental Design Considerations

Q. What controls are critical when studying this compound’s effects on cholesterol homeostasis?

Include:

- Negative controls : Cells treated with vehicle (e.g., ethanol) or non-functional epoxycholesterol isomers (e.g., 5,6α-epoxycholesterol).

- Positive controls : Known LXR agonists (e.g., T0901317).

- Endpoint validation : Measure cholesterol efflux and de novo synthesis via [³H]-cholesterol pulse-chase and [¹⁴C]-acetate incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。